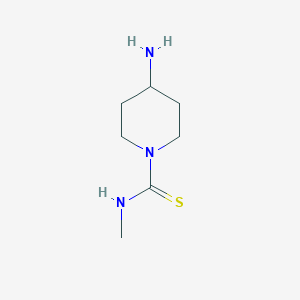

4-amino-N-methylpiperidine-1-carbothioamide hydrochloride

Vue d'ensemble

Description

4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride (4-AMPC) is an organic compound that is used in scientific research, particularly in the field of biochemistry. 4-AMPC has a wide range of applications, from helping to understand the structure and function of proteins to providing a means to study the biochemical and physiological effects of various compounds. 4-AMPC is also used in laboratory experiments to study the mechanism of action of various compounds.

Applications De Recherche Scientifique

Neurological Applications

- Restoration of Conduction in Demyelinated Axons : 4-AP has been recognized for its ability to restore conduction in demyelinated internodes of axons in the spinal cord, offering potential benefits for patients with spinal cord injury (SCI). Electrophysiologic evidence suggests that 4-AP can ameliorate central conduction deficits in patients with SCI, leading to improved motor unit recruitment and reduced spasticity, pain, and improved sensation and leg movement (Hayes et al., 1994).

- Enhanced Neurologic Function in Multiple Sclerosis (MS) : 4-AP and its derivatives have shown potential in improving motor function in people with MS, as demonstrated by clinical studies where fampridine (4-aminopyridine) improved walking ability and was associated with a reduction in patients' reported ambulatory disability (Goodman et al., 2009).

Pharmacokinetics and Drug Development

- Development of New Therapeutics : Studies on the pharmacokinetics of 4-aminopyridine analogs and related compounds have contributed to the understanding of drug dynamics and distribution, aiding in the development of new therapeutic agents (Evenhuis et al., 1981).

Disease Modifying Effects

- Potential Disease-Modifying Effects in MS : Beyond symptomatic treatment, 4-AP has shown potential in preventing neuroaxonal loss in the central nervous system, indicating disease-modifying effects beyond mere symptomatic therapy. This was evidenced in studies involving experimental optic neuritis and MS, where 4-AP demonstrated a reduction in retinal neurodegeneration (Dietrich et al., 2020).

Other Therapeutic Applications

- Myasthenia Gravis Treatment : 4-aminopyridine has been tested and shown to cause improvement in muscle strength and neuromuscular transmission in patients with myasthenia gravis, indicating its potential as a supplementary drug for this condition (Lundh et al., 1979).

Propriétés

IUPAC Name |

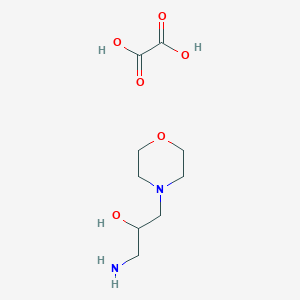

4-amino-N-methylpiperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-9-7(11)10-4-2-6(8)3-5-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKGZKSSPOXVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)

![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)

![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)

![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)

![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)

![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)

![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)